molecular formula C19H21ClN2O4S B6513072 N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide CAS No. 946216-69-9

N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B6513072
CAS No.: 946216-69-9
M. Wt: 408.9 g/mol
InChI Key: HEQIMBZQMDJSGY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-16-7-3-14(4-8-16)5-10-19(23)21-15-6-9-17(20)18(13-15)22-11-2-12-27(22,24)25/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQIMBZQMDJSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Key Differences

The target compound shares structural motifs with several amide derivatives, particularly in the propanamide backbone and substituted aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS) Molecular Formula Substituents on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol)
Target Compound (946216-69-9) C₁₉H₂₁ClN₂O₄S 4-Chloro-3-(1,1-dioxothiazolidin-2-yl)phenyl Sulfone (SO₂), methoxy (OCH₃), amide 408.90
N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide (544419-01-4) C₁₇H₁₇ClN₂O₂ 3-Chloro-2-methylphenyl Chloro (Cl), methyl (CH₃), methoxy (OCH₃), amide ~318.78*
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₁ClN₂O₂ 4-Methoxyphenyl Chloro (Cl), methoxy (OCH₃), amide 228.65
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (328288-13-7) C₁₈H₁₇ClN₄O₂ 4-Chlorobenzyl Cyano (CN), methoxy (OCH₃), amide 356.81

*Calculated based on molecular formula.

Key Observations from Comparative Analysis

A. Electronic and Steric Effects :
  • Target Compound : The 1,1-dioxo-thiazolidine ring introduces a rigid, electron-deficient sulfone group, which may enhance interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or hydrogen-bonding interactions .
  • 544419-01-4 : The 3-chloro-2-methylphenyl substituent adds steric bulk but lacks the sulfone group, reducing polarity compared to the target compound .
B. Hydrogen-Bonding and Crystal Packing :
  • 3-Chloro-N-(4-methoxyphenyl)propanamide (): Exhibits N–H···O and C–H···O hydrogen bonds in its crystal lattice, forming chains along the crystallographic a-axis. The absence of a sulfone group limits its hydrogen-bonding diversity compared to the target compound .
C. Physicochemical Properties :
  • Lipophilicity : The 4-methoxyphenyl group in all compounds contributes to moderate lipophilicity, but steric hindrance from substituents (e.g., methyl in 544419-01-4) may reduce membrane permeability .

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